N-(2,3-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Description
N-(2,3-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a chromeno-pyrimidine derivative featuring a sulfanyl-acetamide side chain. Its core structure includes a fused chromene and pyrimidine ring system substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 7. The acetamide moiety is linked to a 2,3-dimethylphenyl group, contributing to its stereoelectronic profile. While direct pharmacological data for this compound are unavailable, analogs with similar scaffolds have been studied for their physicochemical and biological properties .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O2S/c1-16-6-5-9-23(18(16)3)30-24(33)15-35-28-22-14-20-8-4-7-17(2)25(20)34-27(22)31-26(32-28)19-10-12-21(29)13-11-19/h4-13H,14-15H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVYRJCNCUOSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC(=C4O3)C)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-D]pyrimidine structure, followed by the introduction of the fluorophenyl group and the dimethylphenyl group. The final step involves the formation of the acetamide linkage through a reaction with an appropriate acylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2,3-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs sharing the chromeno[2,3-d]pyrimidine core and sulfanyl-acetamide side chain but differing in substituents. Key differences in molecular properties and substituent effects are highlighted.
Table 1: Structural and Computed Property Comparison
*Estimated based on substituent contributions.
Key Observations:
Substituent Effects on Lipophilicity (XLogP3):
- The target compound’s 4-fluorophenyl group increases electronegativity and slightly reduces logP compared to the 4-methylphenyl group in (logP 6.8 vs. estimated 7.1).
- The ethoxy group in contributes to higher logP (~7.5) due to enhanced hydrophobicity compared to the methyl group in the target compound.
Fluorine’s electron-withdrawing effect (target) may alter π-π stacking or hydrogen-bonding capabilities relative to methyl or phenyl groups in .
Rotational Flexibility:
- The ethoxy group in adds a rotatable bond, increasing conformational flexibility compared to the target compound’s rigid methyl group.
Research Findings from Analog Studies
- Synthetic Accessibility: Analogs like and are synthesized via nucleophilic substitution at the pyrimidine C4 position, followed by acetamide coupling. The target compound likely follows a similar route, with fluorophenyl incorporation requiring selective halogenation .
- Spectroscopic Trends: IR and NMR data for related compounds (e.g., ) suggest characteristic C=O stretches (~1680 cm⁻¹) and NH signals (~10 ppm for acetamide protons). The target’s 4-fluorophenyl group would produce distinct ¹⁹F NMR signals.
- Thermal Stability: Melting points for chromeno-pyrimidine analogs range from 188–200°C , suggesting moderate thermal stability for the target compound.
Biological Activity
N-(2,3-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple aromatic rings and a sulfanyl group. Its chemical formula can be summarized as follows:
- IUPAC Name : this compound
- Molecular Weight : To be determined based on the specific composition.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Cell Cycle Arrest : Studies have shown that related compounds can induce cell cycle arrest in various cancer cell lines. For example, a derivative demonstrated significant G2-M phase arrest in melanoma cells, suggesting potential anti-cancer properties by inhibiting cell proliferation .
- Apoptosis Induction : The compound may trigger apoptosis through caspase activation and morphological changes in treated cells. This was observed in experiments where a related chromeno-pyrimidine compound caused apoptosis in a dose-dependent manner .
- Metabolic Stability : The metabolic stability of the compound is crucial for its efficacy. Research has indicated that analogs of the chromeno-pyrimidine scaffold exhibit varying degrees of metabolic stability, which can influence their pharmacokinetic profiles .
Biological Activity Data
The biological activity of this compound has been assessed through various experimental approaches. Below is a summary table of key findings from relevant studies:
Case Study 1: Anti-Cancer Activity
In a study evaluating the anti-cancer potential of chromeno-pyrimidine derivatives, this compound demonstrated significant cytotoxicity against melanoma cells. The compound was shown to arrest the cell cycle at the G2-M checkpoint and induce apoptosis through activation of caspase pathways.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study highlighted that modifications to the chromeno-pyrimidine scaffold significantly affect biological activity. For instance, substituents on the phenyl rings were found to enhance binding affinity to target proteins involved in cell proliferation and survival pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
